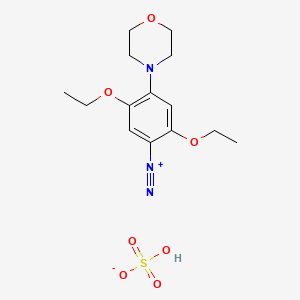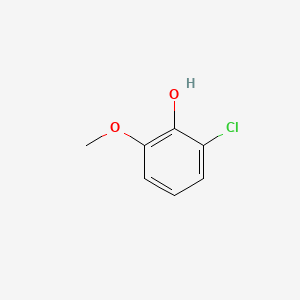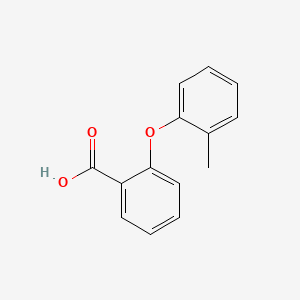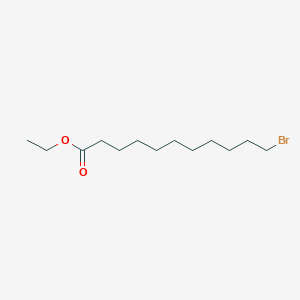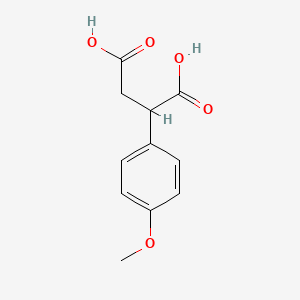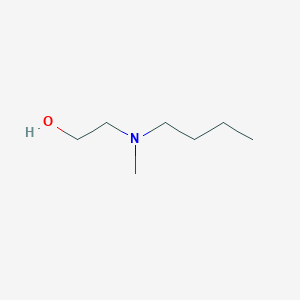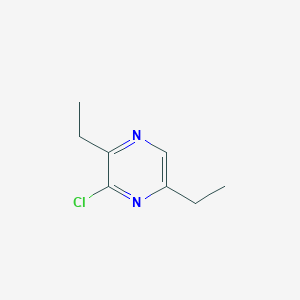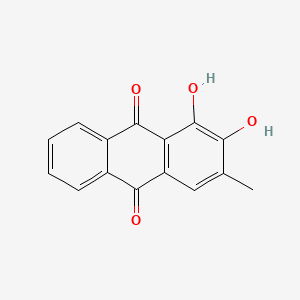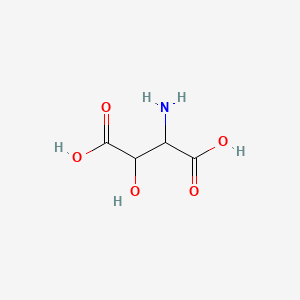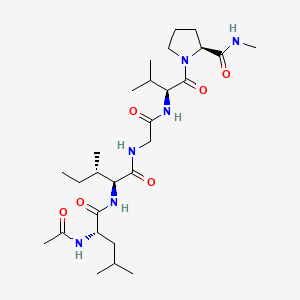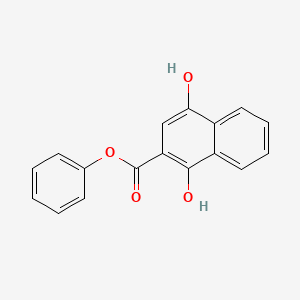
3,4-Dihydro-2H-1,5-benzodioxepine
概述
准备方法
WL-389539 的制备涉及几种合成路线和反应条件。一种常见的方法包括在三乙胺等碱的存在下,使 4-甲氧基苯胺与喹啉-8-磺酰氯反应。该反应通常在二氯甲烷等有机溶剂中进行,温度约为 0-5°C。 然后使用柱层析法纯化所得产物 .
WL-389539 的工业生产方法可能涉及类似的合成路线,但规模更大,并且针对产量和纯度进行了优化。 这些方法通常包括使用自动化反应器和连续流系统来确保一致的生产质量 .
化学反应分析
科学研究应用
WL-389539 具有广泛的科学研究应用,包括:
化学: 在合成化学中,WL-389539 被用作合成更复杂分子的构建块。
生物学: 在生物学研究中,WL-389539 被研究用于其抗氧化特性。
医学: WL-389539 正在被研究用于其潜在的治疗应用,特别是在治疗与氧化应激相关的疾病,如神经退行性疾病和心血管疾病方面.
作用机理
WL-389539 的作用机制涉及它与氧化应激相关的分子靶点和途径的相互作用。WL-389539 通过清除活性氧和抑制参与自由基产生的酶的活性来发挥其作用。 这导致细胞和组织的氧化损伤减少 .
作用机制
The mechanism of action of WL-389539 involves its interaction with molecular targets and pathways related to oxidative stress. WL-389539 exerts its effects by scavenging reactive oxygen species and inhibiting the activity of enzymes involved in the production of free radicals. This leads to a reduction in oxidative damage to cells and tissues .
相似化合物的比较
WL-389539 可以与其他类似化合物进行比较,例如:
N-(4-甲氧基苯基)-1-(喹啉-8-磺酰基)哌啶-4-甲酰胺: 该化合物与 WL-389539 具有类似的结构,但具有额外的官能团,这些官能团可能会增强其生物活性.
喹啉胺衍生物: 这些化合物具有类似的喹啉基结构,并且也因其抗氧化特性而被研究.
属性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXMULHQEVXJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222500 | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-18-4 | |
| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and biological activities associated with 3,4-dihydro-2H-1,5-benzodioxepine derivatives?
A1: this compound derivatives are characterized by a seven-membered ring containing two oxygen atoms. Research indicates these compounds exhibit affinity for the serotonin 5-HT1A receptor []. This interaction suggests potential therapeutic applications in treating central nervous system disorders, including anxiety and depression [].
Q2: What synthetic approaches are commonly employed to obtain this compound and its derivatives?
A2: Several synthetic routes have been explored for the preparation of these compounds. One approach utilizes a condensation reaction between benzene-1,2-diol and 1,3-dichloro-2-hydroxypropane, followed by oxidation []. Another method involves an allylation-epoxidation-cyclization-oxidation sequence []. Additionally, a palladium-catalyzed reaction provides access to substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines [].
Q3: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives, particularly concerning their affinity for the 5-HT1A receptor?
A3: While specific SAR data is limited within the provided research, the presence of an aryl piperazine moiety linked to the this compound core seems crucial for 5-HT1A receptor affinity []. Further studies exploring modifications to the aryl group (Ar), the length of the alkyl chain (n), and the presence of substituents on the piperazine ring could provide valuable insights into optimizing binding affinity and selectivity for this receptor.
Q4: Have any crystal structures of this compound derivatives been reported, and what insights do they provide into the compound's structural features?
A4: Yes, the crystal structure of this compound-7,8-dicarboxylic acid has been determined using X-ray diffraction []. This study revealed that the compound crystallizes in the monoclinic space group C2/c. The crystal structure provides valuable information on bond lengths, bond angles, and intermolecular interactions, aiding in understanding the compound's physical and chemical properties.
Q5: Beyond their potential therapeutic applications, are there other areas where this compound derivatives find use?
A5: this compound serves as a key intermediate in synthesizing analogs with diverse biological activities []. For instance, some derivatives act as β-adrenergic stimulants and exhibit bronchial dilator activity []. Additionally, the antifungal compounds strobilurins I and K are derived from the this compound scaffold, highlighting the versatility of this chemical structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
